molecular formula C16H20N2O2S B2437839 (Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone CAS No. 915186-49-1

(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone

Cat. No.: B2437839
CAS No.: 915186-49-1
M. Wt: 304.41
InChI Key: BVMOLZUBXAVXOD-MSUUIHNZSA-N
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Description

(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name

1-[2-(3,4-dimethylphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-10-5-6-14(9-11(10)2)17-16-18(7-8-19)12(3)15(21-16)13(4)20/h5-6,9,19H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMOLZUBXAVXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone typically involves a multi-step process. One common method includes the condensation of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. Subsequent alkylation with 2-bromoethanol introduces the hydroxyethyl group, and the final step involves the formation of the imino group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the thiazole ring under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The thiazole ring can interact with various biological pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole ring structures but different substituents.

    Imino compounds: Molecules containing imino groups with varying side chains.

    Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different core structures.

Uniqueness

(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound (Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone , identified by its CAS number 915186-49-1 , is a thiazole derivative with potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C16_{16}H20_{20}N2_2O2_2S
  • Molecular Weight : 304.4 g/mol
  • CAS Number : 915186-49-1

The structure of the compound includes a thiazole ring, an imine group, and a hydroxyethyl side chain, which contribute to its biological properties.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain thiazole derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in vitro using various cancer cell lines. The results indicated that it possesses notable cytotoxicity with IC50 values comparable to established chemotherapeutic agents. For example, derivatives of thiazoles have been reported to exhibit IC50 values ranging from 0.068 µg/cm³ to >100 µg/cm³ against different cancer cell lines .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/cm³)
Thiazole Derivative AHeLa0.068
Thiazole Derivative BMCF7<0.125
Thiazole Derivative CA5491.62
Thiazole Derivative DHCT116>100

The proposed mechanism of action for thiazole derivatives includes the inhibition of key enzymes involved in cellular processes, leading to apoptosis in cancer cells. This mechanism is thought to involve the disruption of folate metabolism pathways, similar to other known antifolate agents .

Case Study 1: Antimicrobial Efficacy

In a comparative study on various thiazole derivatives, this compound was tested against Pseudomonas aeruginosa. The compound exhibited a significant bacteriostatic effect at concentrations as low as 100 µg/cm³, outperforming traditional antibiotics in specific scenarios .

Case Study 2: Cytotoxicity in Cancer Research

A study focused on the cytotoxic effects of this compound on breast cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways. The study suggested that the presence of the hydroxyethyl group enhances the compound's ability to penetrate cell membranes and exert its effects .

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